

Application Notes: 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Complexing Agent

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Compound of Interest

Compound Name:	2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
Cat. No.:	B1212393

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Introduction

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as Gentisic acid ethanolamide, is a derivative of gentisic acid, a metabolite of aspirin.^[1] Due to its structure, which features multiple hydroxyl groups and an amide linkage, it possesses significant potential as a chelating or complexing agent for various metal ions.^[2] This property makes it a valuable excipient in the pharmaceutical industry, where it is used as a sequestering agent and an antioxidant synergist in parenteral (injection) and other sterile liquid formulations.^[2] Its ability to form stable complexes with metal ions can prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of drug products.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** is provided below.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₁ NO ₄	[3]
Molecular Weight	197.19 g/mol	[4]
CAS Number	61969-53-7	[4]
Appearance	White to light beige crystalline powder	[5]
Predicted XlogP	0.7	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	4	[3]

Mechanism of Chelation

The complexing ability of **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** arises from the presence of multiple donor atoms (oxygen and potentially nitrogen) that can coordinate with a central metal ion. The two phenolic hydroxyl groups (-OH) on the benzene ring are the primary sites for chelation. Upon deprotonation, these groups form strong coordinate bonds with metal ions. The amide group and the terminal hydroxyl group on the ethyl chain may also participate in coordination, depending on the metal ion and the solution's pH, leading to the formation of stable, multi-ring chelate structures.

Caption: Proposed chelation mechanism with a metal ion (M+).

Applications in Pharmaceutical Development

- **Stabilization of Formulations:** Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation of sensitive APIs. As a sequestering agent, **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** effectively binds these ions, rendering them chemically inert and protecting the API from degradation.[2]
- **Antioxidant Synergist:** By chelating pro-oxidant metal ions, it enhances the activity of primary antioxidants (like ascorbic acid or sulfites), leading to a more robust and stable formulation.

[\[2\]](#)

- Drug Synthesis: It serves as a synthetic intermediate in the production of certain drugs, such as the antiarrhythmic agent flecainide.[\[2\]](#)

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

This protocol is adapted from a patented preparation method and involves a two-step process: esterification of the starting material followed by amidation.[\[2\]](#)

Objective: To synthesize **2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide** from gentisic acid.

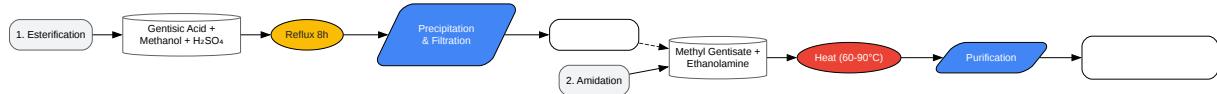
Step 1: Synthesis of Methyl Gentisate (Intermediate)

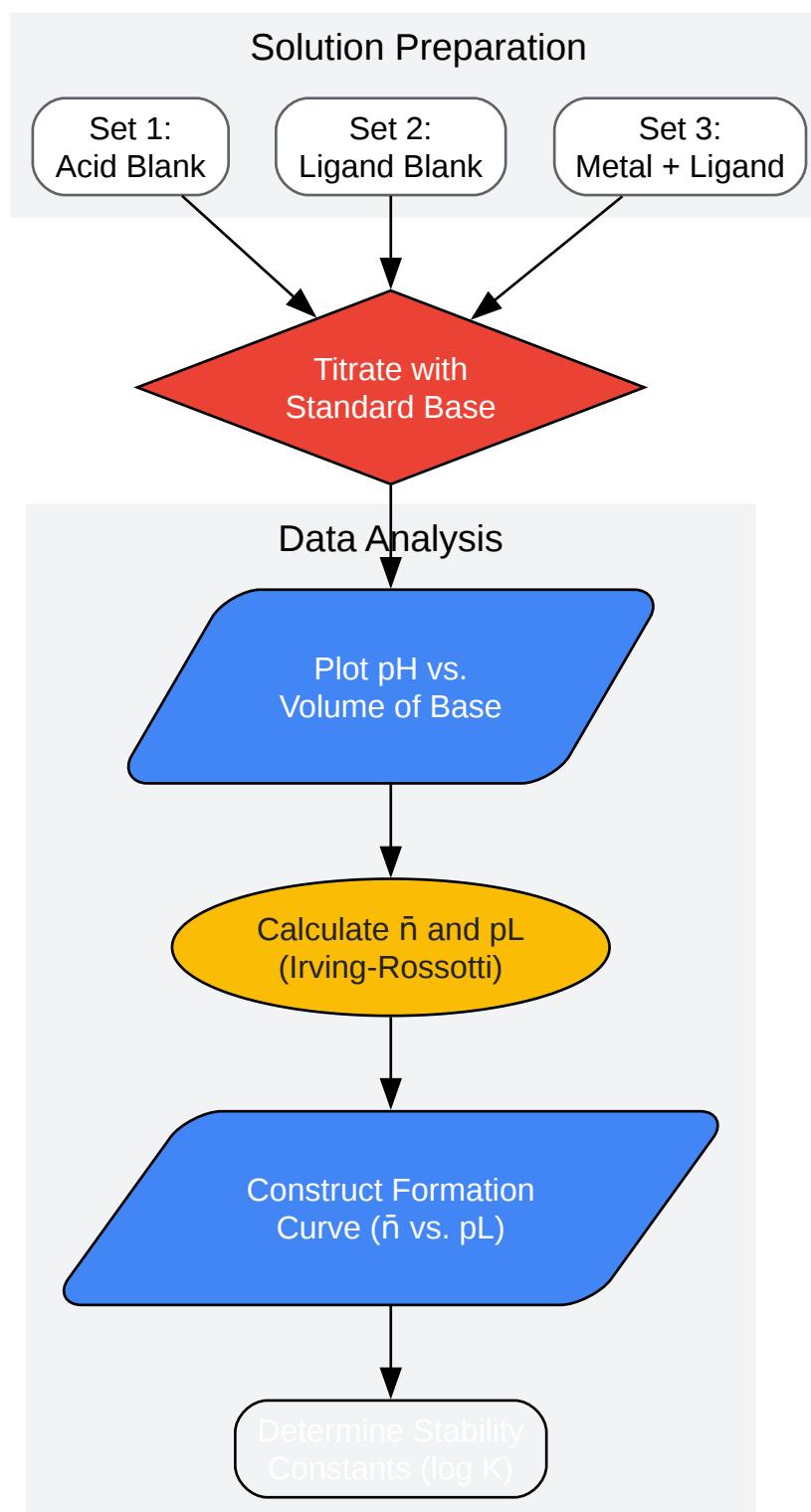
- Materials: 2,5-Dihydroxybenzoic acid (Gentisic Acid), anhydrous methanol, concentrated sulfuric acid, purified water.
- Procedure: a. Add 250 g of gentisic acid to a 2000 mL three-necked flask. b. Add 750 mL of anhydrous methanol to the flask. c. Carefully add 20 mL of concentrated sulfuric acid while stirring. d. Reflux the mixture for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Once the reaction is complete, cool the solution to room temperature. f. Pour the solution into 4200 mL of purified water to precipitate the product. g. Stir the resulting suspension for 1 hour. h. Collect the solid product by suction filtration and wash it twice with 2000 mL of purified water. i. Dry the product in a vacuum oven at 50°C for 4 hours. Expected yield is approximately 76%.[\[2\]](#)

Step 2: Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

- Materials: Methyl gentisate (from Step 1), ethanolamine.
- Procedure: a. Combine methyl gentisate and ethanolamine in a reaction vessel. The reaction can be performed without a solvent. b. Heat the reaction mixture to between 60-90°C.[\[2\]](#) c. Maintain the temperature and stir until the reaction is complete (monitor by TLC). d. Cool the

mixture and purify the product through recrystallization or column chromatography to obtain **2,5-dihydroxy-N-(2-hydroxyethyl)benzamide**.





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